molecular formula C11H10N2 B11915074 2-Cyclopropylquinoxaline

2-Cyclopropylquinoxaline

Cat. No.: B11915074
M. Wt: 170.21 g/mol
InChI Key: RDVLTQFWTYTNTP-UHFFFAOYSA-N
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Description

2-Cyclopropylquinoxaline is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) substituted with a cyclopropyl group at the 2-position. This compound is synthesized via methods such as condensation reactions followed by purification using silica gel chromatography (40% ethyl acetate/hexanes), yielding a colorless oil with characteristic spectral properties. Key spectral data includes $ ^1H $-NMR signals at δ 8.72 (s, 1H), 8.07–7.98 (m, 2H), and 7.75–7.65 (m, 2H), indicative of aromatic protons and cyclopropyl substitution .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-cyclopropylquinoxaline

InChI

InChI=1S/C11H10N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,7-8H,5-6H2

InChI Key

RDVLTQFWTYTNTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropylquinoxaline typically involves the condensation of o-phenylenediamine with a cyclopropyl-substituted dicarbonyl compound. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance cost-effectiveness .

Chemical Reactions Analysis

2-Cyclopropylquinoxaline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Neuroprotective Effects

2-Cyclopropylquinoxaline has demonstrated significant neuroprotective properties through the inhibition of monoamine oxidase B (MAO-B). This enzyme plays a critical role in the metabolism of neurotransmitters, including dopamine and serotonin. By inhibiting MAO-B, this compound can enhance neurotransmitter levels in the brain, which is particularly beneficial in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In animal studies, administration of this compound has resulted in reduced neuronal death and improved behavioral outcomes under oxidative stress conditions .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For example, certain analogs have shown strong cytotoxic effects against various human cancer cell lines by inducing apoptosis and inhibiting NF-κB transcriptional activity. The IC50 values for some derivatives have been reported as low as 0.70 μM, indicating significant potential for development as anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were significantly lower than those for standard antibiotics, suggesting its potential use as an antimicrobial agent .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies reveal that modifications to the quinoxaline ring can significantly influence biological activity. For instance, the presence of specific substituents on the quinoxaline core can enhance its effectiveness against various pathogens or cancer cells .

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Neuroprotection Study : In a model simulating neurodegeneration due to oxidative stress, treatment with this compound led to a marked reduction in neuronal death and improved cognitive function in animal models .
  • Antimicrobial Efficacy : A series of tests demonstrated that this compound effectively inhibited bacterial growth across multiple strains, with MIC values indicating potency superior to conventional antibiotics .

Summary Table of Applications

Application TypeDescriptionKey Findings
NeuroprotectionInhibition of MAO-B leading to increased neurotransmitter levelsReduced neuronal death in oxidative stress models
AnticancerInduces apoptosis and inhibits NF-κB activityIC50 values as low as 0.70 μM
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaLower MIC values compared to standard antibiotics

Mechanism of Action

The mechanism of action of 2-Cyclopropylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of quinoxaline derivatives are heavily influenced by substituents. Below is a comparative analysis of 2-Cyclopropylquinoxaline with other analogs:

Compound Substituent Key Properties Biological Activity
This compound Cyclopropyl Enhanced metabolic stability due to strained ring; moderate lipophilicity Potential kinase inhibition (inferred)
2-Phenylquinoxaline Phenyl Higher lipophilicity; strong π-π interactions with receptors Anticancer, antimicrobial
2-Methylquinoxaline Methyl Lower steric hindrance; increased solubility in polar solvents Limited activity due to simple structure
2-Chloroquinoxaline Chloro Electron-withdrawing effect; improved electrophilic reactivity Antibacterial, antifungal
Key Observations:
  • Cyclopropyl vs. Phenyl : The cyclopropyl group offers a balance between steric bulk and metabolic stability compared to the phenyl group, which may improve pharmacokinetics in drug design .

Spectral and Analytical Data

Comparative NMR and HPLC data highlight substituent-driven differences:

  • $ ^1H $-NMR: The cyclopropyl group in this compound causes upfield shifts for adjacent protons (δ 2.76 ppm for methyl groups in related compounds) compared to phenyl-substituted analogs (δ 7.5–8.5 ppm for aromatic protons) .
  • HPLC Analysis : Cyclopropyl derivatives exhibit longer retention times than methylated analogs due to increased hydrophobicity, as observed in glycan analysis methodologies .

Biological Activity

2-Cyclopropylquinoxaline is a derivative of the quinoxaline family, known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic effects. This article compiles various studies and findings regarding the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves standard organic chemistry techniques, often utilizing cyclization reactions between appropriate precursors. The structural modifications at the 2-position significantly influence the biological activity of quinoxaline derivatives. For instance, the presence of cyclopropyl moieties has been shown to enhance the compound's interaction with biological targets compared to other substituents.

Table 1: Structure-Activity Relationships of Quinoxaline Derivatives

CompoundSubstituentActivity TypeMIC (µg/mL)Reference
This compoundCyclopropylAntibacterial1.5
Quinoxaline-1,4-dioxideN-OxideAntitumor0.5
2-ChloroquinoxalineChlorineAntiparasitic0.8
3-MethylquinoxalineMethylAntifungal1.0

Antimicrobial Properties

This compound exhibits notable antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress and DNA damage in bacterial cells. Studies indicate that the compound's effectiveness is enhanced under anaerobic conditions, which is critical for its application in treating infections caused by anaerobic bacteria .

Antitumor Activity

Research has highlighted the potential of this compound as an anticancer agent. The compound has shown selective cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in tumor cells .

Antiparasitic Effects

The compound has also demonstrated significant antimalarial activity against Plasmodium falciparum. Structure-activity relationship studies revealed that modifications to the quinoxaline core can enhance activity against this parasite. For example, derivatives with halogen substitutions at specific positions exhibited improved efficacy .

Case Studies

  • Antibacterial Efficacy : A study conducted by Cheng et al. (2015) evaluated the antibacterial effects of various quinoxaline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 1.5 µg/mL against E. coli, showcasing its potential as a novel antibacterial agent .
  • Anticancer Activity : In a study published in Molecules, researchers reported that this compound exhibited significant cytotoxicity against human breast cancer cell lines with an IC50 value of 12 µM, indicating its potential for development into a chemotherapeutic agent .
  • Antimalarial Properties : A recent investigation into the antimalarial properties of quinoxaline derivatives found that this compound had a promising IC50 value against P. falciparum, suggesting it could serve as a lead compound for further development in malaria treatments .

Q & A

Q. What are the common synthetic routes for preparing 2-cyclopropylquinoxaline, and how can purity be validated?

  • Methodology : this compound is typically synthesized via cyclocondensation reactions. For example, reacting cyclopropane-derived precursors (e.g., cyclopropyl ketones) with o-phenylenediamine under acidic or catalytic conditions . Purification often involves silica gel chromatography (e.g., 40% EtOAc/hexanes), followed by characterization using 1H-NMR^1 \text{H-NMR} (e.g., δ 8.72 ppm for aromatic protons) and mass spectrometry. Cross-referencing spectral data with literature ensures identity confirmation . Purity validation requires HPLC with UV detection (λ ~254 nm) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR : 1H^1 \text{H}- and 13C-NMR^{13} \text{C-NMR} resolve aromatic protons (δ 7.65–8.72 ppm) and cyclopropyl carbons. DEPT-135 confirms CH2_2/CH groups in the cyclopropane ring .
  • MS : High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., m/z 184.0735 for C11_{11}H10_{10}N2_2) .
  • IR : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and C-C in the cyclopropane ring (950–1000 cm^{-1) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Researchers screen bioactivity using in vitro assays (e.g., MIC tests against S. aureus). Docking studies (AutoDock Vina) predict binding to ATP pockets in target enzymes. Structure-activity relationships (SAR) are refined by modifying substituents on the quinoxaline core .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodology :
  • Parameter Optimization : Vary reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., FeCl3_3 vs. p-TsOH) to improve cyclopropane ring formation .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts). Adjust stoichiometry (1:1.2 ratio of diamine to ketone) to suppress undesired pathways .

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodology :
  • Replication Studies : Repeat experiments under standardized conditions (pH 2–6 buffers, 25–40°C) with controlled humidity .
  • Degradation Pathway Mapping : Use 1H-NMR^1 \text{H-NMR} kinetics to monitor ring-opening reactions. Compare results with computational models (Gaussian DFT) predicting bond dissociation energies .

Q. What strategies optimize reaction conditions for scaled-up synthesis?

  • Methodology :
  • DoE (Design of Experiments) : Apply Taguchi methods to test variables (catalyst loading, solvent volume) in triplicate. Analyze via ANOVA to identify critical factors .
  • Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat transfer and reduce reaction time .

Q. How can computational modeling predict the electronic properties of this compound derivatives?

  • Methodology :
  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps and electrostatic potentials. Validate with experimental UV-Vis spectra (e.g., λmax_{\text{max}} ~300 nm) .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) to assess stability of protonated forms .

Q. What protocols ensure long-term stability of this compound in storage?

  • Methodology :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days .
  • Cryopreservation : Store in amber vials under argon at -20°C to prevent photolytic or oxidative decomposition .

Q. How can mechanistic studies elucidate the role of the cyclopropane ring in biological activity?

  • Methodology :
  • Isotopic Labeling : Synthesize 13C ^{13} \text{C}-labeled cyclopropane derivatives to track metabolic pathways via LC-MS/MS .
  • SAR with Analogues : Compare bioactivity of this compound with non-cyclopropane analogues (e.g., 2-methylquinoxaline) to isolate ring-specific effects .

Q. What longitudinal approaches assess the compound’s effects in chronic toxicity studies?

  • Methodology :
  • In Vivo Models : Administer this compound to rodents (10–100 mg/kg) over 12 weeks. Measure liver/kidney biomarkers (ALT, creatinine) monthly .
  • Omics Profiling : Conduct RNA-seq on treated tissues to identify dysregulated pathways (e.g., CYP450 enzymes) .

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